Gibberellin A12

Vue d'ensemble

Description

Gibberellin A12 is a member of the gibberellin family, a group of diterpenoid carboxylic acids that function as plant hormones. These compounds were first discovered in the fungus Gibberella fujikuroi, which caused abnormal growth in infected rice plants. This compound plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gibberellin A12 can be synthesized through a series of enzymatic reactions starting from geranylgeranyl diphosphate. The biosynthesis involves multiple steps, including cyclization, oxidation, and hydroxylation, catalyzed by specific enzymes such as ent-kaurene synthase and gibberellin oxidases .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungal cultures, particularly Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

GA12 undergoes oxidation at specific carbon positions, mediated by chemical and enzymatic agents:

-

Potassium permanganate (KMnO₄) oxidizes GA12 to GA12-aldehyde (C19H26O3) and further to gibberellin A15 (C19H24O4) under acidic conditions.

-

Hydrogen peroxide (H₂O₂) facilitates hydroxylation at C-7, forming 7β-hydroxy-GA12 , a precursor for bioactive gibberellins like GA4 .

Table 1: Oxidation Products of GA12

Reduction Reactions

Reduction modifies GA12’s functional groups, influencing its bioactivity:

-

Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, yielding GA12-alcohol (C20H30O4).

-

Catalytic hydrogenation (H₂/Pd) saturates the methylene group at C-8, forming dihydro-GA12 (C20H30O4) .

Substitution Reactions

Nucleophilic substitution occurs at the carboxylic acid groups:

-

Methanol (CH₃OH) under acidic conditions esterifies GA12 to methyl-GA12 , enhancing its stability for analytical purposes.

-

Ammonia (NH₃) substitutes carboxyl groups, forming amide derivatives used in receptor-binding studies.

Table 2: Key Enzymatic Conversions of GA12

pH-Dependent Reaction Dynamics

-

At pH 6.9 , enzymatic synthesis favors GA12-aldehyde over GA12 (18:1 ratio), optimizing yields for radiolabeling studies .

-

Higher pH (7.8) shifts equilibrium toward GA12, reducing aldehyde formation by 83% .

Degradation and Inactivation

Applications De Recherche Scientifique

Scientific Research Applications

GA12 has been extensively studied for its biochemical properties and physiological effects on plants. The following sections detail its applications in various fields:

Plant Physiology and Development

- Seed Germination : GA12 facilitates seed germination by breaking dormancy and enhancing metabolic processes within seeds. It induces the synthesis of enzymes such as α-amylase, which hydrolyzes starch during germination.

- Stem Elongation : Research has demonstrated that GA12 promotes significant stem elongation in dwarf mutants of plants like Pisum sativum (peas) and Zea mays (maize), effectively restoring normal growth patterns .

- Flowering Induction : In long-day plants, GA12 plays a crucial role in inducing bolting and flowering, highlighting its importance in reproductive development.

Agricultural Applications

GA12 is utilized in agriculture to enhance crop yields and improve plant growth. Its applications include:

- Crop Improvement : By promoting stem elongation and flowering, GA12 is applied to increase the productivity of various crops, particularly those that exhibit dwarfism due to genetic mutations or environmental stressors .

- Post-Harvest Treatment : GA12 can be used to improve the quality of harvested crops by promoting uniform ripening and reducing post-harvest losses.

Biochemical Research

GA12 serves as a model compound in biochemical studies related to gibberellin metabolism:

- Biosynthesis Studies : It is integral for understanding the biosynthetic pathways of gibberellins in both plants and fungi. Research has outlined the enzymatic steps leading from geranylgeranyl pyrophosphate to GA12 and its subsequent conversion into bioactive forms .

- Metabolic Pathways : Studies involving Marah macrocarpus have shown that enzyme preparations can convert GA12-aldehyde into active gibberellins like GA4 and GA7, demonstrating the compound's metabolic versatility within plant systems .

Case Studies

Several case studies illustrate the practical applications of GA12:

Case Study 1: Effect on Dwarf Mutants

A study applied GA12 to dwarf mutants of pea plants, resulting in increased height and biomass compared to untreated controls. This effect was particularly pronounced, showcasing GA12's ability to rescue growth defects associated with gibberellin deficiency.

Case Study 2: Metabolic Conversion

Research indicated that enzyme preparations from embryos of Marah macrocarpus could convert GA12-aldehyde into bioactive forms like GA4 and GA7. This highlights the significance of GA12 as an intermediate in gibberellin biosynthesis and its potential for metabolic engineering applications .

Case Study 3: Gibberellin Receptor Interaction

Recent findings identified the gibberellin receptor GID1, which binds to bioactive gibberellins including derivatives of GA12. This binding initiates a signaling cascade leading to the degradation of DELLA proteins, promoting growth. Understanding this interaction is crucial for developing strategies to enhance plant growth through targeted gibberellin application .

Mécanisme D'action

Gibberellin A12 exerts its effects by binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression. The primary molecular targets of this compound are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, the DELLA proteins are degraded, allowing the activation of downstream genes that promote growth and development .

Comparaison Avec Des Composés Similaires

- Gibberellin A1

- Gibberellin A3 (also known as gibberellic acid)

- Gibberellin A4

- Gibberellin A7

Comparison: Gibberellin A12 is unique in its specific structure and biosynthetic pathway. While other gibberellins like gibberellin A3 are more commonly used in agriculture, this compound serves as a key intermediate in the biosynthesis of other bioactive gibberellins. Its unique structure allows it to undergo specific enzymatic transformations that are crucial for the production of various gibberellins .

Activité Biologique

Gibberellin A12 (GA12) is a member of the gibberellin family, a group of plant hormones that play critical roles in regulating growth and development. This article delves into the biological activity of GA12, exploring its biosynthesis, metabolic pathways, and physiological effects on plants, supported by empirical data and case studies.

Overview of Gibberellins

Gibberellins are tetracyclic diterpenoid acids that influence various aspects of plant growth, including seed germination, stem elongation, flowering, and fruit development. The discovery of gibberellins dates back to the early 20th century when they were identified as fungal metabolites responsible for abnormal growth in rice plants infected with the fungus Gibberella fujikuroi .

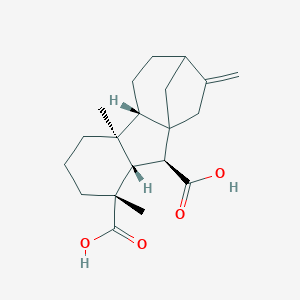

Structure and Biosynthesis

GA12 is characterized by a specific carbon skeleton known as ent-gibberellane. Its biosynthesis involves several enzymatic steps, starting from geranylgeranyl pyrophosphate and proceeding through intermediates such as kaurene and kaurenoic acid. The conversion of GA12 to more bioactive gibberellins, such as GA4 and GA7, occurs through various enzymatic reactions in different plant tissues .

Table 1: Key Intermediates in Gibberellin Biosynthesis

| Intermediate | Enzyme Involved | Resulting Gibberellin |

|---|---|---|

| Geranylgeranyl PP | Kaurene synthase | Kaurene |

| Kaurene | Kaurenoic acid synthase | Kaurenoic acid |

| GA12 | GA 20-oxidase | GA4 and GA7 |

| GA12-aldehyde | GA 15-oxidase | GA15 |

Biological Activity

The biological activity of GA12 has been assessed through various assays that measure its effects on plant growth. Research indicates that modification of the basic gibberellin structure generally decreases its biological activity; however, derivatives of GA12 retain significant activity .

Key Findings:

- Seed Germination: GA12 promotes seed germination by breaking dormancy and enhancing metabolic processes within seeds.

- Stem Elongation: It significantly influences stem elongation in dwarf mutants of plants like Pisum sativum and Zea mays, effectively rescuing their growth .

- Flowering Induction: In long-day plants, GA12 induces bolting and flowering, demonstrating its role as a crucial regulator in reproductive development .

Case Studies

-

Effect on Dwarf Mutants:

A study demonstrated that application of GA12 to dwarf mutants resulted in increased height and biomass compared to untreated controls. This effect was particularly pronounced in pea plants, where GA12 restored normal growth patterns . -

Metabolic Conversion:

Research involving Marah macrocarpus showed that enzyme preparations from embryos could convert GA12-aldehyde into bioactive forms like GA4 and GA7. This highlights the metabolic versatility of GA12 within plant systems . -

Gibberellin Receptor Interaction:

Recent studies have identified the gibberellin receptor GID1, which binds to bioactive gibberellins including GA4 and DHGA12 (a derivative of GA12). This binding initiates a signaling cascade that leads to the degradation of DELLA proteins, thus promoting growth .

Propriétés

IUPAC Name |

(1R,2S,3S,4R,8S,9S,12R)-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(20)16(21)22/h12-15H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/t12-,13+,14-,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQJDAESQJXTG-UFUZVNNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922038 | |

| Record name | Gibberellin A12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-45-0 | |

| Record name | Gibberellin A12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.